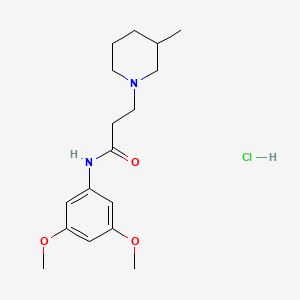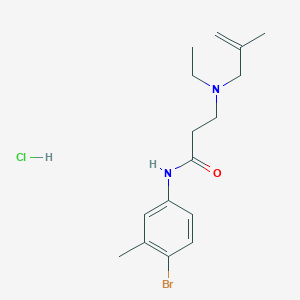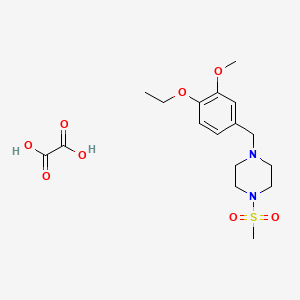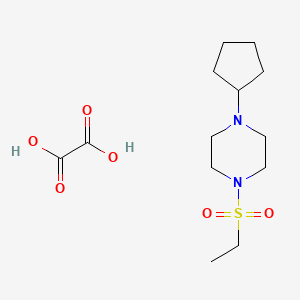
N-(2-hydroxypropyl)-N'-(4-isopropylphenyl)ethanediamide
描述
N-(2-hydroxypropyl)-N'-(4-isopropylphenyl)ethanediamide, commonly known as HPPD, is a chemical compound that has gained significant attention in scientific research. HPPD is a versatile compound that has been used in various fields, including biochemistry, biotechnology, and pharmaceuticals.
作用机制
HPPD has a unique mechanism of action, which involves binding to the active site of enzymes and inhibiting their activity. HPPD is a small molecule that can easily penetrate the cell membrane and reach the target enzyme. Once inside the cell, HPPD binds to the enzyme's active site, preventing it from carrying out its function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of HPPD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HPPD depend on the specific enzyme it targets. For example, HPPD has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by HPPD can lead to a decrease in the production of bicarbonate ion, which can result in metabolic acidosis. Conversely, HPPD has been shown to activate the activity of glutathione transferase, an enzyme that plays a critical role in the detoxification of xenobiotics.
实验室实验的优点和局限性
HPPD has several advantages as a research tool. It is a small molecule that can easily penetrate the cell membrane, making it an ideal candidate for studying intracellular enzymes. HPPD is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, HPPD has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes. In addition, the concentration of HPPD required to inhibit enzyme activity can vary widely, depending on the specific enzyme and experimental conditions.
未来方向
There are several future directions for research on HPPD. One area of interest is the development of HPPD-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the identification of new enzymes that can be targeted by HPPD. Finally, further studies are needed to understand the mechanism of action of HPPD and its potential off-target effects.
Conclusion:
In conclusion, HPPD is a versatile compound that has gained significant attention in scientific research. It has been used in various fields, including biochemistry, biotechnology, and pharmaceuticals. HPPD has a unique mechanism of action, which involves binding to the active site of enzymes and inhibiting their activity. While HPPD has several advantages as a research tool, it also has some limitations. There are several future directions for research on HPPD, including the development of HPPD-based drugs and the identification of new enzymes that can be targeted by HPPD.
科学研究应用
HPPD has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a ligand in affinity chromatography to purify proteins. HPPD has also been used to study the structure and function of enzymes, such as carbonic anhydrase and acetylcholinesterase. In addition, HPPD has been used as a substrate for various enzymes, including glutathione transferase and peroxidase.
属性
IUPAC Name |
N-(2-hydroxypropyl)-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)11-4-6-12(7-5-11)16-14(19)13(18)15-8-10(3)17/h4-7,9-10,17H,8H2,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPOPRHPFHVQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{5-[(tert-butylamino)carbonyl]-1,3-phenylene}bis(iminocarbonyl-4,1-phenylene) diacetate](/img/structure/B3940275.png)



![4-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3940313.png)

![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3940325.png)

![2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940341.png)

![(3S*,4S*)-1-(1H-imidazo[1,2-b]pyrazol-7-ylcarbonyl)-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3940353.png)
